UH15-38: A Selective RIPK3 Inhibitor for Attenuating Necroptosis-Mediated Pathologies
UH15-38: A Selective RIPK3 Inhibitor for Attenuating Necroptosis-Mediated Pathologies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Necroptosis, a form of regulated cell death, has emerged as a critical driver of inflammation and tissue damage in a variety of pathological conditions. Receptor-Interacting Protein Kinase 3 (RIPK3) is a central kinase in the necroptosis signaling cascade, making it a prime therapeutic target. This technical guide provides a comprehensive overview of UH15-38, a potent and selective small-molecule inhibitor of RIPK3. We detail its mechanism of action, summarize its in vitro and in vivo efficacy, present its pharmacokinetic profile, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting RIPK3-mediated necroptosis.
Introduction to RIPK3 and Necroptosis
Necroptosis is a programmed form of necrosis that is initiated in response to various stimuli, including death receptor ligands (e.g., TNFα), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs).[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, leading to a robust inflammatory response.[3]
The core of the necroptotic signaling machinery involves two key serine/threonine kinases: RIPK1 and RIPK3.[1][2] Upon activation, RIPK1 and RIPK3 interact through their RIP homotypic interaction motifs (RHIMs) to form a functional amyloid-like signaling complex known as the necrosome.[4] Within the necrosome, RIPK3 becomes autophosphorylated and activated, subsequently phosphorylating its downstream substrate, the mixed lineage kinase domain-like pseudokinase (MLKL).[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[2]
Given its central role in executing necroptosis, RIPK3 has garnered significant interest as a therapeutic target for a range of diseases where necroptosis is implicated, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[1][5]
UH15-38: A Potent and Selective RIPK3 Inhibitor
UH15-38 is a recently developed small-molecule inhibitor that demonstrates high potency and selectivity for RIPK3.[1][6] It effectively blocks the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and the subsequent execution of necroptosis.[1][2]
Mechanism of Action
UH15-38 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of RIPK3.[1] Modeling and X-ray crystallography data suggest that UH15-38 establishes critical interactions with the hinge region of the RIPK3 kinase domain, including the gatekeeper methionine residue (Met98 in mice, Met97 in humans).[1] This binding mode prevents the transfer of phosphate from ATP to MLKL, effectively halting the necroptotic signal.
In Vitro and In Vivo Efficacy
UH15-38 has demonstrated robust efficacy in blocking necroptosis in a variety of in vitro and in vivo models. Notably, it has shown significant therapeutic potential in mitigating the severe lung injury and mortality associated with influenza A virus (IAV) infection, a condition where necroptosis of alveolar epithelial cells is a key pathogenic driver.[1][3]
Quantitative Data
The following tables summarize the quantitative data available for UH15-38, highlighting its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of UH15-38
| Assay Type | Cell Line / System | Stimulus | IC50 (nM) | Reference |
| RIPK3 Kinase Inhibition | NanoBRET Assay | - | 20 | [2][6] |
| TNFα-induced Necroptosis | Primary Murine Embryonic Fibroblasts (MEFs) | TNFα, Cycloheximide, zVAD-FMK | 98 | [1] |
| TNFα-induced Necroptosis | Primary Type I Alveolar Epithelial Cells (AECs) | TNFα | 114 | [1][2] |
| IAV-induced Necroptosis | Primary Type I Alveolar Epithelial Cells (AECs) | Influenza A Virus (IAV) | 39.5 | [1] |
| IAV-induced Necroptosis | Primary Murine Embryonic Fibroblasts (MEFs) | Influenza A Virus (IAV) | 51.9 | [1][2] |
| TNFα-induced Necroptosis | Human FADD-deficient Jurkat cells | TNFα | 160.2 - 238.2 |
Table 2: In Vivo Efficacy of UH15-38 in IAV-Infected Mice
| Mouse Model | IAV Strain | Dosing Regimen (i.p.) | Outcome | Reference |
| Wild-type C57BL/6 | PR8 (lethal dose) | 30 mg/kg/day | 80% survival, reduced weight loss | [3] |
| Wild-type C57BL/6 | PR8 (lethal dose) | 7.5 mg/kg/day | Significantly improved survival | [3] |
| Wild-type C57BL/6 | PR8 (~LD60) | 1 mg/kg/day | 100% protection | [3] |
Table 3: Pharmacokinetic Properties of UH15-38 in Mice
| Parameter | Value | Conditions | Reference |
| Cmax (Peak Concentration) | Tissue-dependent | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |
| Lung | ~10,000 ng/g | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |
| Heart | ~5,000 ng/g | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |
| Kidney | ~8,000 ng/g | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |
| Liver | ~12,000 ng/g | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |
| T1/2 (Half-life) | Tissue-dependent | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |
| Lung | ~8 hours | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |
| Heart | ~6 hours | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |
| Kidney | ~7 hours | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |
| Liver | ~9 hours | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |
Table 4: Selectivity Profile of UH15-38
| Assay | Target Panel | Result | Reference |
| InVEST Safety Panel | 50 critical protein targets | No significant inhibition at 1µM | [2][7] |
| DiscoverX KinomeScan | 90 non-mutant human kinases | Clean profile with a selectivity score S(35) of ~0.25 | [1][2] |
| RIPK1 Kinase-driven Apoptosis | Macrophages / MEFs | No significant activity | [1][2] |
| NLRP3 Inflammasome Activation | Bone marrow-derived macrophages | No inhibition of Gasdermin D cleavage or pyroptosis | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the study of UH15-38.
RIPK3-Mediated Necroptosis Signaling Pathway
Caption: RIPK3-mediated necroptosis signaling pathway and the inhibitory action of UH15-38.
Experimental Workflow for Evaluating UH15-38 In Vitro
Caption: General workflow for in vitro evaluation of UH15-38's anti-necroptotic activity.
Logical Relationship of UH15-38's Selective Inhibition
References
- 1. Necroptosis blockade prevents lung injury in severe influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UH15-38 | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Targeting necroptosis prevents viral-induced lung damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
